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Elimusertib Combination Therapy Profiles

Feature Elimusertib + FOLFIRI [1] [2] Elimusertib + Cisplatin [3]

Trial Identifier NCT04535401 NCT04491942

Patient Population Advanced or metastatic
gastrointestinal malignancies

Advanced solid tumors

Elimusertib Dosing 20 mg BID, Days 1, 2, 15, 16
(28-day cycle)

Various; MTD: 20 mg once, Day 2 (21-day
cycle)

Chemo Dosing Irinotecan 150 mg/m², 5-FU 2000
mg/m² (FOLFIRI)

Cisplatin 30 mg/m², Days 1 & 8 (MTD)

Maximum Tolerated
Dose (MTD)

Not reached - Trial stopped
early due to toxicity

Defined (20 mg Elimusertib, 30 mg/m²
Cisplatin)

Key Dose-Limiting
Toxicities (DLTs)

Febrile neutropenia, mucositis,
nausea, vomiting, neutropenia

Creatinine increase, hypokalemia, febrile
neutropenia, thrombocytopenia

Most Common
Grade 3/4 AEs

Neutropenia, leukopenia,
lymphopenia, mucositis

Hematologic toxicities (neutropenia,
thrombocytopenia)
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Feature Elimusertib + FOLFIRI [1] [2] Elimusertib + Cisplatin [3]

Efficacy (Best
Response)

Stable Disease (4 out of 6
evaluable patients)

1 Partial Response; 5 Stable Disease (out
of 10 evaluable patients)

Feasibility
Conclusion

Not feasible - Intolerable toxicity Not warranted - Toxicity requires
significant dose de-escalation; modest

activity

Experimental Protocols & Key Findings

Here is a more detailed look at the design and critical outcomes of these clinical trials.

Trial Design and Methodology

Elimusertib + FOLFIRI (ETCTN 10406): This was a Phase I trial for gastrointestinal malignancies

using a Bayesian Optimal Interval design. The starting dose of Elimusertib was 20 mg orally twice
a day on days 1, 2, 15, and 16 of a 28-day cycle. It was combined with standard FOLFIRI (Irinotecan

150 mg/m² and 5-FU 2000 mg/m²) [1] [2].
Elimusertib + Cisplatin: This Phase Ib trial employed a standard 3 + 3 dose escalation design.

The initial dose level was cisplatin 60 mg/m² IV on day 1, with Elimusertib 20 mg BID on days 2 and
9 of a 21-day cycle. Due to DLTs, the protocol was amended to explore lower and split doses [3].

Critical Observations and Safety Signals

Severe Myelotoxicity: Both combinations were characterized by significant hematological toxicity.

The trial with FOLFIRI reported grade 4 neutropenia, while the cisplatin combination reported DLTs of
febrile neutropenia and thrombocytopenia [3] [1].

Therapy-Related AML: A critical safety signal emerged from the FOLFIRI combination trial, which
reported the first observed case of therapy-related acute myeloid leukemia (t-AML). The study

authors concluded that ongoing trials of ATR inhibitors with DNA-damaging chemotherapy should
monitor for this serious risk [1] [2].

Lack of Robust Efficacy: Despite preclinical synergy, clinical efficacy was modest. The FOLFIRI
combination resulted only in stable disease. The cisplatin combination showed one partial response
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in a patient with clear-cell ovarian cancer and stable disease in half of the evaluable patients, which

was deemed insufficient to warrant further development [3] [1].

Interpretation for Drug Development Professionals

The experimental data indicates that combining Elimusertib with DNA-damaging chemotherapy backbones

presents major clinical hurdles.

Narrow Therapeutic Index: For both regimens, the effective dose of Elimusertib was very close to
the toxic dose. Achieving a clinically active drug exposure without triggering severe hematological

toxicities like neutropenia and thrombocytopenia proved difficult [3] [1].
Mechanistic Synergy and Toxicity: The preclinical rationale for these combinations is sound—ATR

inhibition prevents cancer cells from repairing DNA damage caused by chemotherapy. However, this
mechanism also affects rapidly dividing bone marrow cells, leading to the observed on-target, off-
tissue toxicity that limits their therapeutic window [3] [1].
Path Forward for ATR Inhibitors: The consistent toxicity profile across combinations suggests that

future strategies should explore alternative dosing schedules, stronger patient selection based on
biomarker status (e.g., ATM loss), or combinations with other targeted agents rather than cytotoxic

chemotherapy [3].

The diagrams below summarize the clinical development journey and the mechanistic rationale behind the

toxicity of these combinations.
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In summary, the current clinical evidence does not support the further development of Elimusertib with

FOLFIRI or cisplatin due to an unfavorable risk-benefit profile.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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